molecular formula C24H26N6O2 B2487834 3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide CAS No. 1170242-46-2

3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide

Cat. No. B2487834
M. Wt: 430.512
InChI Key: SXOGDJKKAPWFHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves cyclization reactions of aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides with methyl anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate leading to various heterocyclic derivatives (Shikhaliev et al., 2008). Additionally, the halogenated hydrocarbon amination reaction has been employed to produce complex molecules, demonstrating the versatile synthetic approaches available for constructing such compounds (Bai et al., 2012).

Molecular Structure Analysis

The determination of the molecular structure of related compounds has been achieved through techniques like X-ray diffraction, revealing critical details about their geometrical and electronic configurations (Hirano et al., 2004). These studies provide insights into the compound's molecular architecture and its implications for reactivity and interaction with biological targets.

Chemical Reactions and Properties

Compounds with similar structures exhibit a range of chemical behaviors, including interactions with Lewis acids and bases, and participation in various organic reactions. For instance, complexes of palladium(II) chloride with related ligands have been prepared, showcasing the compound's potential in forming coordination complexes and its reactivity towards metal ions (Palombo et al., 2019).

Safety And Hazards

Assessing the safety profile is essential. Researchers must evaluate toxicity, potential side effects, and environmental impact. Proper handling, storage, and disposal protocols should be established.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, anti-inflammatory).

  • Structural Modifications : Explore derivatives with improved properties.

  • Pharmacokinetics : Study absorption, distribution, metabolism, and excretion.

  • Formulation : Develop suitable delivery systems.



properties

IUPAC Name

3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-(2-methylquinolin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2/c1-13-12-21(19-8-6-7-9-20(19)25-13)27-22(31)11-10-18-16(4)29-30(17(18)5)24-26-15(3)14(2)23(32)28-24/h6-9,12H,10-11H2,1-5H3,(H,25,27,31)(H,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOGDJKKAPWFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)CCC3=C(N(N=C3C)C4=NC(=C(C(=O)N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135892802

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